2,4,6-Trichlorophenyl methanesulfonate
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Overview
Description
2,4,6-Trichlorophenyl methanesulfonate is an organic compound with the molecular formula C7H5Cl3O3S. It is a derivative of phenol, where the phenolic hydrogen is replaced by a methanesulfonate group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trichlorophenyl methanesulfonate can be synthesized through the reaction of 2,4,6-trichlorophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichlorophenyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenols, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2,4,6-Trichlorophenyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2,4,6-trichlorophenyl methanesulfonate involves its interaction with nucleophiles and electrophiles. The methanesulfonate group is a good leaving group, making the compound reactive in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenyl formate: Similar in structure but with a formate group instead of a methanesulfonate group.
2,4,6-Trichlorophenyl acetate: Another similar compound with an acetate group.
2,4,6-Trichlorophenyl carbonate: Contains a carbonate group instead of methanesulfonate.
Uniqueness
2,4,6-Trichlorophenyl methanesulfonate is unique due to its specific reactivity and the presence of the methanesulfonate group, which makes it a versatile reagent in organic synthesis. Its ability to undergo various chemical reactions and its applications in different fields highlight its importance in scientific research and industry .
Properties
CAS No. |
129248-61-9 |
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Molecular Formula |
C7H5Cl3O3S |
Molecular Weight |
275.5 g/mol |
IUPAC Name |
(2,4,6-trichlorophenyl) methanesulfonate |
InChI |
InChI=1S/C7H5Cl3O3S/c1-14(11,12)13-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 |
InChI Key |
RETMUCXYMQKDDY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=C(C=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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